molecular formula C11H7F3N2O B13685401 1H-Imidazole-5-carboxaldehyde, 2-[4-(trifluoromethyl)phenyl]-

1H-Imidazole-5-carboxaldehyde, 2-[4-(trifluoromethyl)phenyl]-

Cat. No.: B13685401
M. Wt: 240.18 g/mol
InChI Key: CCTLLAYXGKNJES-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]imidazole-4-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of a trifluoromethyl group on the phenyl ring and an aldehyde group on the imidazole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)phenyl]imidazole-4-carbaldehyde can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which typically uses glyoxal, ammonia, and an aldehyde as starting materials . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones or through the Marckwald synthesis and amino nitrile routes .

Industrial Production Methods: Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Trifluoromethyl)phenyl]imidazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: 2-[4-(Trifluoromethyl)phenyl]imidazole-4-carboxylic acid.

    Reduction: 2-[4-(Trifluoromethyl)phenyl]imidazole-4-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    2-[4-(Trifluoromethyl)phenyl]imidazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    2-[4-(Trifluoromethyl)phenyl]imidazole-4-methanol: Contains a hydroxyl group instead of an aldehyde, affecting its reactivity and biological activity.

    2-[4-(Trifluoromethyl)phenyl]imidazole-4-carboxylic acid: Contains a carboxylic acid group, which can participate in different types of chemical reactions compared to the aldehyde group.

Uniqueness: 2-[4-(Trifluoromethyl)phenyl]imidazole-4-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the aldehyde group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications .

Properties

Molecular Formula

C11H7F3N2O

Molecular Weight

240.18 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-7(2-4-8)10-15-5-9(6-17)16-10/h1-6H,(H,15,16)

InChI Key

CCTLLAYXGKNJES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(N2)C=O)C(F)(F)F

Origin of Product

United States

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